4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide
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Overview
Description
4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H10ClNO3S and a molecular weight of 235.69 g/mol . It is primarily used in research settings and is known for its role in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-chlorobenzenesulfonyl chloride+ethanolamine→this compound
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The sulfonamide group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation reactions can produce sulfonyl chlorides or sulfonic acids.
Scientific Research Applications
4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzenesulfonamide
- N-(2-Hydroxyethyl)benzenesulfonamide
- 4-Chloro-N-methylbenzenesulfonamide
Uniqueness
4-Chloro-n-(2-hydroxyethyl)benzenesulfonamide is unique due to the presence of both a chloro and a hydroxyethyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
4-chloro-N-(2-hydroxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBGMEBFJFYGMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301538 |
Source
|
Record name | 4-chloro-n-(2-hydroxyethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6419-69-8 |
Source
|
Record name | 6419-69-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144061 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-n-(2-hydroxyethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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